molecular formula C21H28N4O5S B1522228 Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate CAS No. 1065075-79-7

Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No. B1522228
CAS RN: 1065075-79-7
M. Wt: 448.5 g/mol
InChI Key: NRSBSDLDMYIPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C21H28N4O5S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives are utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in organic chemistry. For instance, the synthesis of epibatidine analogues has been developed using a high-yield synthesis method involving the addition of tributyltin hydride and tetrabutylammonium fluoride, showcasing its application in creating compounds with potential nicotinic acetylcholine receptor binding and antinociceptive properties (Carroll et al., 2001). Moreover, its use in the preparation of β-amino acids further exemplifies its role in the synthesis of novel compounds with potential pharmacological applications (Bovy & Rico, 1993).

Pharmacological Applications

While the specific compound is primarily mentioned in the context of synthesis, derivatives synthesized using similar methods have been investigated for their pharmacological potential. For example, pyrimidine derivatives synthesized from similar key intermediates have been explored for their cardiotonic activity, indicating the compound’s relevance in the development of new therapeutic agents (Dorigo et al., 1996).

Methodological Innovations

The research also touches upon methodological advancements in chemical synthesis, such as the development of a metal-free catalytic system for the oxidation of benzylic methylenes and primary amines, highlighting the broader implications of this compound's derivatives in green chemistry and efficient synthesis processes (Zhang et al., 2009).

properties

IUPAC Name

tert-butyl 2-(dimethylamino)-4-(4-methylphenyl)sulfonyloxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-14-7-9-15(10-8-14)31(27,28)30-18-16-13-25(20(26)29-21(2,3)4)12-11-17(16)22-19(23-18)24(5)6/h7-10H,11-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBSDLDMYIPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC3=C2CN(CC3)C(=O)OC(C)(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801104657
Record name 1,1-Dimethylethyl 2-(dimethylamino)-7,8-dihydro-4-[[(4-methylphenyl)sulfonyl]oxy]pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801104657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

CAS RN

1065075-79-7
Record name 1,1-Dimethylethyl 2-(dimethylamino)-7,8-dihydro-4-[[(4-methylphenyl)sulfonyl]oxy]pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065075-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(dimethylamino)-7,8-dihydro-4-[[(4-methylphenyl)sulfonyl]oxy]pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801104657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.